N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide
CAS No.: 896328-03-3
Cat. No.: VC11904188
Molecular Formula: C22H21FN2O5S
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896328-03-3 |
|---|---|
| Molecular Formula | C22H21FN2O5S |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | N-[(2-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide |
| Standard InChI | InChI=1S/C22H21FN2O5S/c1-15-8-10-17(11-9-15)31(28,29)20(19-7-4-12-30-19)14-25-22(27)21(26)24-13-16-5-2-3-6-18(16)23/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) |
| Standard InChI Key | QIZZDWNYLBRPPU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=C2F)C3=CC=CO3 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=C2F)C3=CC=CO3 |
Introduction
Overview
N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a synthetic organic compound that integrates functional groups such as fluorophenyl, furan, and ethanediamide. These structural features suggest potential applications in medicinal chemistry, particularly in drug discovery and development due to its bioactive moieties.
Structural Features
| Property | Description |
|---|---|
| Molecular Formula | CHFNOS |
| Key Functional Groups | Fluorophenyl, Furan, Ethanediamide, Sulfonamide |
| Molecular Weight | Approx. 406.46 g/mol |
| Chemical Structure | Contains aromatic rings (fluorophenyl and furan), sulfonamide, and amide bonds |
Synthesis Pathway
The synthesis of this compound involves multiple steps, typically starting with the preparation of intermediates containing fluorophenyl and furan moieties:
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Intermediate Formation:
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The furan ring is introduced through a reaction involving furfural derivatives.
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The fluorophenyl group is incorporated using halogenated aromatic precursors.
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Coupling Reactions:
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Coupling of the fluorophenyl and furan intermediates with ethanediamide is facilitated by a coupling agent like HATU or EDCI.
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Final Functionalization:
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A sulfonamide group is added using 4-methylbenzenesulfonyl chloride under basic conditions.
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Analytical Characterization
The compound's structure and purity can be confirmed through the following techniques:
| Technique | Observation |
|---|---|
| NMR Spectroscopy | Proton (¹H) and Carbon (¹³C) NMR reveal chemical shifts corresponding to aromatic and amide protons. |
| Mass Spectrometry | Molecular ion peak confirms the molecular weight of ~406 g/mol. |
| IR Spectroscopy | Key absorption bands: NH stretching (~3420 cm), C=O stretching (~1690 cm). |
Potential Applications
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Pharmaceutical Research:
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The presence of bioactive groups (sulfonamide, amide) suggests potential as an anti-inflammatory or antimicrobial agent.
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Fluorophenyl derivatives are known for their role in enhancing drug bioavailability.
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Material Science:
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Compounds with sulfonamide groups are used in polymer synthesis for advanced materials.
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Biological Evaluation:
Related Compounds for Comparison
To better understand its properties, similar compounds with related structures are analyzed:
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